2-(PYRIMIDIN-2-YLSULFANYL)-1-{4-[2-(PYRIMIDIN-2-YLSULFANYL)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE
Overview
Description
2-(PYRIMIDIN-2-YLSULFANYL)-1-{4-[2-(PYRIMIDIN-2-YLSULFANYL)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a pyrimidine moiety. Pyrimidine derivatives are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIMIDIN-2-YLSULFANYL)-1-{4-[2-(PYRIMIDIN-2-YLSULFANYL)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to use a Diels-Alder reaction between a pyrimidine derivative and an appropriate dienophile . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon. The intermediate products are then subjected to further reactions, such as hydrogenation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the reaction progress and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(PYRIMIDIN-2-YLSULFANYL)-1-{4-[2-(PYRIMIDIN-2-YLSULFANYL)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions often require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may be carried out at room temperature, while reduction reactions might require low temperatures to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2-(PYRIMIDIN-2-YLSULFANYL)-1-{4-[2-(PYRIMIDIN-2-YLSULFANYL)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(PYRIMIDIN-2-YLSULFANYL)-1-{4-[2-(PYRIMIDIN-2-YLSULFANYL)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as collagen prolyl 4-hydroxylases, which play a role in collagen synthesis . By inhibiting these enzymes, the compound can reduce collagen production and potentially treat fibrotic diseases.
Comparison with Similar Compounds
Similar Compounds
2-(PYRIMIDIN-2-YLSULFANYL)PROPANOIC ACID: This compound shares a similar pyrimidine moiety and exhibits comparable biological activities.
2-(PYRIDIN-2-YLSULFANYL)PYRIMIDINE DERIVATIVES: These compounds also feature a pyrimidine core and are studied for their anti-fibrotic and antimicrobial properties.
Uniqueness
2-(PYRIMIDIN-2-YLSULFANYL)-1-{4-[2-(PYRIMIDIN-2-YLSULFANYL)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its specific structure, which allows it to interact with multiple molecular targets. This versatility makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-1-[4-(2-pyrimidin-2-ylsulfanylacetyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c23-13(11-25-15-17-3-1-4-18-15)21-7-9-22(10-8-21)14(24)12-26-16-19-5-2-6-20-16/h1-6H,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTYTPUDFLLXCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=NC=CC=N2)C(=O)CSC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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